

Factors affecting Cardiopet proBNP levels besides cardiac disease

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Compound of Interest

Compound Name: **Cardiopet**
Cat. No.: **B3064052**

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Technical Support Center: Cardiopet® proBNP Assay

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing the **Cardiopet®** proBNP assay.

Frequently Asked Questions (FAQs)

Q1: What non-cardiac factors can elevate **Cardiopet®** proBNP levels in canine and feline samples?

A1: While **Cardiopet®** proBNP is a sensitive biomarker for cardiac stress and strain, several non-cardiac conditions can also lead to increased concentrations. It is crucial to consider these factors when interpreting results to avoid misclassification of a patient's cardiac status. The most well-documented non-cardiac factors include:

- Renal Disease: Impaired kidney function is a significant cause of elevated proBNP levels in both dogs and cats.^{[1][2]} The primary mechanism is decreased renal clearance of the NT-proBNP molecule.^[3]
- Hyperthyroidism (in cats): Feline hyperthyroidism has substantial effects on the circulatory system and is a common cause of increased proBNP concentrations.^{[4][5]} This is often, but

not always, associated with secondary cardiac hypertrophy.

- Systemic Hypertension: Both systemic and pulmonary hypertension can increase myocardial wall stress, leading to the release of proBNP.[6][7]
- Breed Differences (in dogs): Studies have shown that baseline proBNP levels can vary significantly between different dog breeds.[8][9][10][11] For example, Greyhounds, Labrador Retrievers, and Newfoundlands may have higher baseline levels compared to breeds like Dachshunds.[9][11]
- Sepsis and Severe Illness: Critical illnesses can be associated with elevated proBNP, potentially due to inflammatory cytokine effects on the heart and systemic effects on renal function.

Q2: How does renal function specifically impact proBNP concentrations?

A2: NT-proBNP is primarily cleared from the circulation by the kidneys.[3] In cases of renal insufficiency or azotemia, the glomerular filtration rate (GFR) is reduced, leading to decreased clearance and subsequent accumulation of NT-proBNP in the bloodstream.[3] This can result in a "false positive" elevation of proBNP that is not directly related to primary cardiac disease. Therefore, it is highly recommended to assess renal function (e.g., creatinine, BUN, SDMA) concurrently with proBNP measurement.[1]

Q3: In a hyperthyroid cat with elevated proBNP, how can I differentiate between primary cardiac disease and thyroid-induced cardiac changes?

A3: This is a common diagnostic challenge. Hyperthyroidism can induce a hypermetabolic state that leads to tachycardia, increased cardiac output, and often, concentric myocardial hypertrophy, all of which can increase myocardial wall stress and proBNP release.[5] Studies have shown that proBNP levels in hyperthyroid cats can be as high as those in cats with primary hypertrophic cardiomyopathy (HCM).[4]

A key diagnostic step is to re-evaluate the cat's cardiac status, including proBNP levels and echocardiography, after the hyperthyroidism has been successfully treated and the cat is euthyroid. A significant decrease in proBNP and regression of cardiac hypertrophy after treatment would suggest the changes were secondary to hyperthyroidism.[4]

Q4: Are there established breed-specific reference intervals for canine proBNP?

A4: While the existence of breed-specific differences in proBNP concentrations is recognized, formally established and universally accepted reference intervals for all breeds are not yet widely available.^{[8][9]} Some studies have published median concentrations for various breeds, which can be used as a guide.^{[8][9][11]} When interpreting proBNP results in dogs, especially in breeds known to have higher baseline levels, it is important to consider this variability and use the results in conjunction with a full clinical evaluation.

Troubleshooting Guide

Issue: Unexpectedly high proBNP result in an asymptomatic animal.

Potential Cause	Troubleshooting Steps
Undiagnosed Renal Disease	<ol style="list-style-type: none">1. Perform a complete serum biochemistry panel, including creatinine, BUN, and SDMA, as well as a urinalysis to assess kidney function.[1]2. If azotemia is present, the elevated proBNP may be at least partially attributable to decreased renal clearance.
Hyperthyroidism (Cats)	<ol style="list-style-type: none">1. Measure total T4 concentration.2. If the cat is hyperthyroid, the proBNP elevation may be secondary to the thyroid disease.[4] Re-evaluate proBNP after successful treatment of hyperthyroidism.
Systemic Hypertension	<ol style="list-style-type: none">1. Measure systemic arterial blood pressure.2. If the animal is hypertensive, this could be contributing to the increased myocardial wall stress and proBNP release.[6][7]
Breed Variation (Dogs)	<ol style="list-style-type: none">1. Consider the breed of the dog. Breeds such as Greyhounds, Labrador Retrievers, and Newfoundlands may have higher baseline proBNP levels.[9][11]2. Interpret the result in the context of the individual patient and consider trends over time rather than a single absolute value.
Sample Handling/Integrity	<ol style="list-style-type: none">1. Ensure that the sample was collected and handled correctly according to the assay manufacturer's instructions.2. Improper handling or storage can potentially affect results.

Data on Non-Cardiac Factors Affecting proBNP Levels

The following tables summarize quantitative data from studies investigating the impact of various non-cardiac factors on proBNP concentrations.

Table 1: Effect of Renal Disease on Canine NT-proBNP Levels

Group	Geometric Mean Serum NT-proBNP (pmol/L)	95% Confidence Interval (pmol/L)
Healthy Control Dogs (n=23)	261	225-303
Dogs with Renal Disease (n=8)	617	260-1467

Data from a pilot study evaluating NT-proBNP in dogs with renal dysfunction and normal cardiac function.[\[1\]](#)

Table 2: Effect of Systemic Hypertension on Canine NT-proBNP in Dogs with Myxomatous Mitral Valve Disease (MMVD) Stage B

Group	Median NT-proBNP (pmol/L)	Interquartile Range (pmol/L)
Dogs without MMVD (n=13)	504	430-774
Normotensive Dogs with MMVD Stage B (n=30)	1083.5	574.8-1912.8
Hypertensive Dogs with MMVD Stage B (n=7)	2345.0	1812.5-2533.0

Data from a study investigating NT-proBNP in dogs with MMVD with and without systemic hypertension.[\[6\]](#)[\[7\]](#)

Table 3: Median NT-proBNP Concentrations in Healthy Dogs of Various Breeds

Breed	Median NT-proBNP (pmol/L)	Interquartile Range (pmol/L)
Dachshund	~300	~200-500
Doberman Pinscher	~400	~300-600
Cavalier King Charles Spaniel	~500	~350-800
German Shepherd	~600	~400-900
Boxer	~650	~450-1000
Newfoundland	~800	~500-1200
Labrador Retriever	~900	~600-1300

Approximate values
extrapolated from graphical
data in a study on breed
differences in natriuretic
peptides.^[9]

Experimental Protocols

1. Canine Cardiopet® proBNP ELISA (General Protocol)

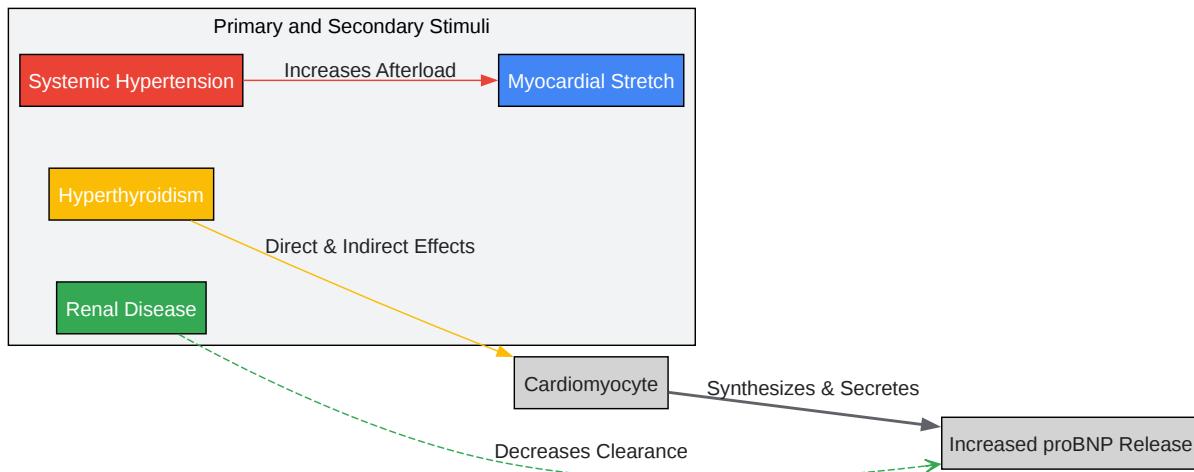
This protocol is a generalized representation of a sandwich ELISA for the quantitative measurement of canine NT-proBNP. For specific details, always refer to the manufacturer's insert for the kit being used.^{[12][13][14][15]}

- Sample Preparation:
 - Collect whole blood into a serum separator tube or a tube containing EDTA for plasma.
 - For serum, allow the blood to clot at room temperature for at least 30 minutes, then centrifuge at approximately 1000 x g for 20 minutes.
 - For plasma, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
 - Carefully aspirate the serum or plasma and store at 2-8°C if assaying within 24 hours, or at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

- Assay Procedure:

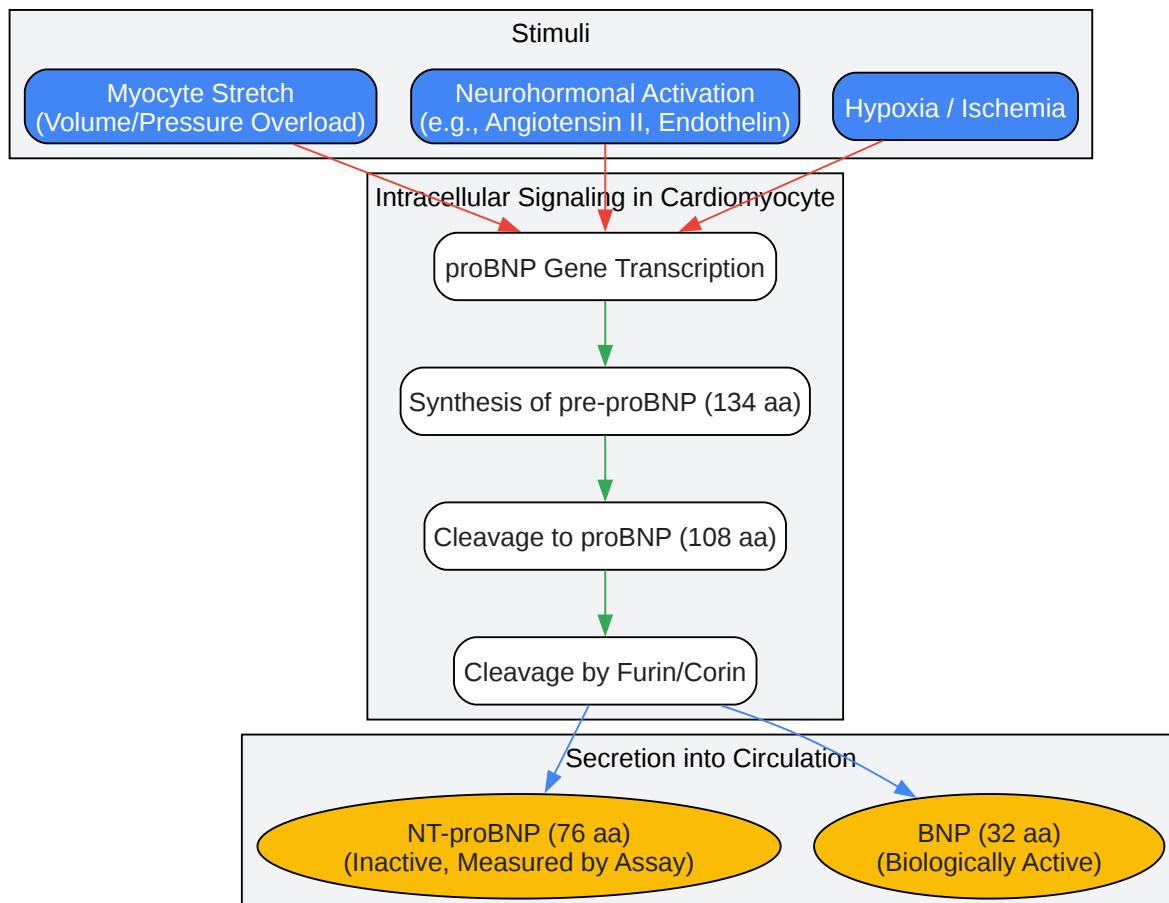
- Bring all reagents and samples to room temperature before use.
- Prepare standards and working solutions according to the kit instructions. This typically involves serial dilutions of a stock standard to generate a standard curve.
- Add 50-100 μ L of standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with anti-canine NT-proBNP antibodies.
- Add the detection antibody (e.g., a biotinylated anti-canine NT-proBNP antibody).
- Incubate the plate, typically for 60-90 minutes at 37°C.
- Wash the plate several times with the provided wash buffer to remove unbound substances.
- Add a streptavidin-HRP conjugate and incubate for a specified time (e.g., 30 minutes at 37°C).
- Wash the plate again to remove unbound conjugate.
- Add a substrate solution (e.g., TMB) and incubate in the dark for a specified time (e.g., 10-20 minutes at 37°C) to allow for color development. The color intensity will be inversely proportional to the amount of NT-proBNP in the sample.
- Add a stop solution to terminate the reaction.
- Read the optical density of each well at 450 nm using a microplate reader.
- Calculate the concentration of NT-proBNP in the samples by plotting a standard curve of the known concentrations of the standards versus their optical densities.

Signaling Pathways and Logical Relationships



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Caption: Factors influencing proBNP levels.



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Caption: proBNP synthesis and secretion pathway.

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